molecular formula C8H5ClF2O2 B3095048 Methyl 5-chloro-2,4-difluorobenzoate CAS No. 1261802-94-1

Methyl 5-chloro-2,4-difluorobenzoate

Cat. No. B3095048
Key on ui cas rn: 1261802-94-1
M. Wt: 206.57
InChI Key: XYMSJOLPHIRLNX-UHFFFAOYSA-N
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Patent
US08592629B2

Procedure details

A solution of 5-chloro-2,4-difluorobenzoic acid (2.8 g, 15 mmol) in a solution of HCl in methanol (4 M, 10 mL) was stirred at 60° C. for 4 hours. The reaction was cooled down and the solvent was evaporated to afford the title compound, which was used for the next step without further purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].Cl.[CH3:14]O>>[Cl:1][C:2]1[C:3]([F:12])=[CH:4][C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:14])=[O:8]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C(=O)O)C1)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)OC)C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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